1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide
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Overview
Description
1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its unique structure, which combines an indole core with a carbamimidothioate group and a hydroiodide salt.
Mechanism of Action
Target of Action
Compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
Based on its chemical structure, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, ionic interactions, or hydrophobic effects .
Biochemical Pathways
Compounds with similar structures often influence pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on its chemical structure, it may influence cellular processes such as signal transduction, gene expression, or metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves a multi-step process. One common method starts with the preparation of the indole core through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole is then alkylated with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbamimidothioate group can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione
- 2-arylbenzothiazole derivatives
- Hydrazine-coupled pyrazole derivatives
Uniqueness
1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide is unique due to its combination of an indole core with a carbamimidothioate group and a hydroiodide salt. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S.HI/c1-12-7-8-13(2)14(9-12)10-21-11-17(22-18(19)20)15-5-3-4-6-16(15)21;/h3-9,11H,10H2,1-2H3,(H3,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFADHNDERBTUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SC(=N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20IN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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